CHMFL-FLT3-335
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CHMFL-FLT3-335 is a novel potent fms-like tyrosine kinase 3 internal tandem duplications (flt3-itd) mutant selective inhibitor for acute myeloid leukemia
Wissenschaftliche Forschungsanwendungen
Drug Screening and Drug Discovery
Research has shown that CHMFL-FLT3-335 is part of the FLT3 kinase inhibitor family, playing a crucial role in drug discovery, particularly in the treatment of Acute Myeloid Leukemia (AML). FLT3-ITD mutations are common in AML patients, and this compound has demonstrated potent inhibitory effects against these mutations, offering significant potential in AML therapy (Wang et al., 2017). Another study identified this compound as a potent and orally available FLT3 kinase inhibitor for FLT3-ITD positive AML, showing promise as a potential drug candidate due to its efficacy in inhibiting tumor growth in cell-based studies and animal models (Li et al., 2015).
Cancer Research and Treatment
In the realm of cancer research and treatment, this compound shows potential as a therapy for certain types of leukemia. The compound has been noted for its ability to selectively induce apoptosis in FLT3-transformed leukemia cells. This specificity is crucial for developing targeted cancer therapies that minimize damage to healthy cells (Minami et al., 2002).
FLT3 Kinase Inhibitor Mechanism
This compound acts as a type II FLT3 kinase inhibitor. It exhibits high potency against FLT3-ITD mutations, which are prevalent in AML patients. Its mechanism involves the inhibition of FLT3-mediated signaling pathways and induction of apoptosis by arresting the cell cycle, which is crucial for controlling the proliferation of cancer cells (Wang et al., 2017).
Development of Novel Inhibitors
The study and application of this compound contribute to the broader field of developing novel kinase inhibitors. These inhibitors play a significant role in targeted cancer therapy, offering a more precise approach to treating various forms of cancer, including AML. By understanding the action and efficacy of this compound, researchers can further the development of similar compounds to target other mutations and types of cancer (Li et al., 2015).
Eigenschaften
Molekularformel |
C21H17F3N4O3 |
---|---|
Molekulargewicht |
430.3872 |
IUPAC-Name |
N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide |
InChI |
InChI=1S/C21H17F3N4O3/c1-13(29)27-18-11-20(26-12-25-18)31-16-8-6-15(7-9-16)28-19(30)10-14-4-2-3-5-17(14)21(22,23)24/h2-9,11-12H,10H2,1H3,(H,28,30)(H,25,26,27,29) |
InChI-Schlüssel |
PFGNOYJAWUKCEW-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(OC2=NC=NC(NC(C)=O)=C2)C=C1)CC3=CC=CC=C3C(F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CHMFL-FLT3-335; CHMFL FLT3 335; CHMFLFLT3335 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.